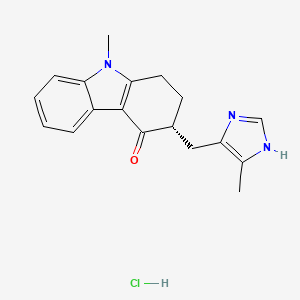

Galdansetron hydrochloride

Descripción

Galdansetron Hydrochloride is a selective serotonin (5-HT₃) receptor antagonist primarily used to manage chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea . Its molecular formula is C₁₈H₁₉N₃O·HCl, with a molecular weight of 329.82 g/mol . The compound features a carbazol-4-one core structure with a stereocenter but lacks E/Z isomerism, as indicated by its SMILES notation: Cl.CN1C2=C(C3=C1C=CC=C3)C(=O)[C@@H](CC4=C(C)NC=N4)CC2 . This compound is synthesized via palladium-catalyzed reactions and characterized by its stability in formulations containing DMSO, PEG300, and Tween 80 for preclinical studies .

Propiedades

Número CAS |

156712-35-5 |

|---|---|

Fórmula molecular |

C18H20ClN3O |

Peso molecular |

329.8 g/mol |

Nombre IUPAC |

(3R)-9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride |

InChI |

InChI=1S/C18H19N3O.ClH/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2;/h3-6,10,12H,7-9H2,1-2H3,(H,19,20);1H/t12-;/m1./s1 |

Clave InChI |

OTQDHZWCXNUYMF-UTONKHPSSA-N |

SMILES |

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |

SMILES isomérico |

CC1=C(N=CN1)C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |

SMILES canónico |

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |

Otros números CAS |

156712-35-5 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de galdansetrón implica múltiples pasos, comenzando con los precursores apropiadosEl paso final implica la formación de la sal de hidrocloruro .

Métodos de producción industrial: La producción industrial del hidrocloruro de galdansetrón generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos como la recristalización y la cromatografía para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de galdansetrón se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en el anillo de carbazol o en la porción de imidazol.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos según la sustitución deseada.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos deshidrogenados .

Aplicaciones Científicas De Investigación

Química: El hidrocloruro de galdansetrón se utiliza como compuesto de referencia en química analítica para el desarrollo y validación de métodos de cromatografía líquida de alta resolución (HPLC) .

Biología: En la investigación biológica, el hidrocloruro de galdansetrón se utiliza para estudiar el papel de los receptores de serotonina en diversos procesos fisiológicos .

Medicina: Médicamente, el hidrocloruro de galdansetrón se utiliza ampliamente para prevenir las náuseas y los vómitos en pacientes que se someten a quimioterapia, radioterapia y cirugía .

Industria: En la industria farmacéutica, el hidrocloruro de galdansetrón se utiliza en la formulación de medicamentos antieméticos .

Mecanismo De Acción

El hidrocloruro de galdansetrón ejerce sus efectos antagonizando selectivamente el subtipo de receptor de serotonina 5-HT3 . Este receptor se encuentra tanto periféricamente en las terminaciones nerviosas vagales como centralmente en la zona quimiorreceptora gatillo del cerebro . Al bloquear estos receptores, el hidrocloruro de galdansetrón previene el inicio del reflejo de vómito desencadenado por la liberación de serotonina durante la quimioterapia, la radioterapia o la cirugía .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between Galdansetron Hydrochloride and Ondansetron Hydrochloride (a widely used 5-HT₃ antagonist):

Structural Insights:

- Galdansetron features a 5-methylimidazolyl side chain, whereas Ondansetron incorporates a 2-methylimidazolyl group . This difference influences receptor binding affinity and metabolic stability.

- Ondansetron’s dihydrate form increases molecular weight and may affect solubility compared to Galdansetron’s anhydrous form .

Pharmacological and Clinical Comparisons

Mechanism of Action

Both compounds antagonize 5-HT₃ receptors in the gastrointestinal tract and central nervous system, preventing serotonin-mediated emesis .

Stability and Formulation

- This compound: Stable in formulations containing 5% DMSO + 30% PEG300 + 5% Tween 80, making it suitable for intravenous preclinical studies .

- Ondansetron Hydrochloride : Demonstrated stability in combination with antineoplastic agents (e.g., cisplatin) but degrades under prolonged light exposure .

Research Findings and Efficacy

- Galdansetron : Preclinical studies suggest a longer half-life (~6–8 hours in rodents) compared to Ondansetron (~4 hours), attributed to its methylimidazolyl group .

- Ondansetron : Clinically proven to reduce CINV by 50–70% in adults, with established pediatric dosing . Direct comparative human trials with Galdansetron are lacking in the provided evidence.

Q & A

Q. What analytical methods are recommended for quantifying Galdansetron hydrochloride in pharmaceutical formulations?

To ensure accurate quantification, reverse-phase high-performance liquid chromatography (HPLC) is widely employed. Key parameters include:

- Column : C18 (5 µm, 250 mm × 4.6 mm)

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 50:50 v/v)

- Flow rate : 1.0 mL/min

- Detection : UV absorbance at 254 nm

- Sample preparation : Dissolve in methanol, filter (0.45 µm), and inject 20 µL . Validation should follow ICH guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid moisture to prevent hydrolysis .

- Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .

- Stability in solution : Prepare fresh stock solutions in deionized water or dimethyl sulfoxide (DMSO). For long-term storage, aliquot and freeze at -20°C (avoid repeated freeze-thaw cycles) .

Q. What synthetic routes are documented for this compound, and what are their respective yields?

A common route involves:

- Step 1 : Condensation of a benzamide intermediate with a substituted piperazine derivative (yield: 65–70%).

- Step 2 : Hydrochloride salt formation using HCl gas in ethanol (yield: 85–90%) . Alternative methods, such as microwave-assisted synthesis, may improve yields (80–85%) but require rigorous optimization of temperature and reaction time .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo studies of this compound?

- Experimental design : Use physiologically relevant in vitro models (e.g., 3D cell cultures or organ-on-a-chip systems) to mimic in vivo conditions .

- Data normalization : Account for protein binding differences by measuring free drug concentrations in plasma vs. cell media .

- Metabolic profiling : Compare hepatic microsomal stability (in vitro) with plasma metabolite profiles (in vivo) to identify enzymatic degradation pathways .

Q. What methodological considerations are critical when designing dose-response studies for this compound’s efficacy?

- Dose range : Use logarithmic scaling (e.g., 0.1–100 µM) to capture EC₅₀ values accurately.

- Control groups : Include vehicle controls and reference standards (e.g., ondansetron) to validate assay sensitivity .

- Statistical power : For in vivo studies, calculate sample size (n ≥ 6/group) using power analysis (α = 0.05, β = 0.2) to ensure reproducibility .

Q. How should conflicting data on this compound’s receptor selectivity be analyzed and resolved?

- Assay validation : Confirm receptor binding using orthogonal methods (e.g., radioligand displacement and functional cAMP assays) .

- Cross-reactivity screening : Test against related receptors (e.g., 5-HT₃, α₁-adrenergic) to rule off-target effects .

- Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., buffer pH, ion concentration) that may alter binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.